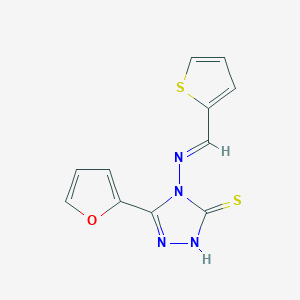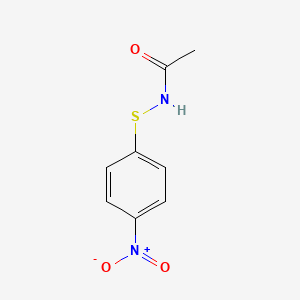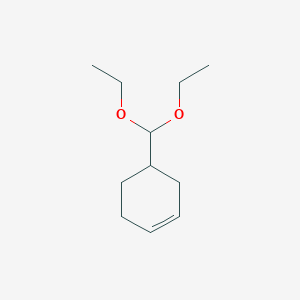phosphonium bromide](/img/structure/B15077477.png)
[4-(Bromomethyl)benzyl](triphenyl)phosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)benzylphosphonium bromide: is a chemical compound with the molecular formula C26H23Br2P and a molecular weight of 526.25 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields. The compound is known for its stability and reactivity, making it a valuable reagent in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)benzylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-(bromomethyl)benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or toluene under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Bromomethyl)benzylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are phosphonium salts with different substituents on the benzyl group.
Oxidation Reactions: The major products are phosphine oxides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(Bromomethyl)benzylphosphonium bromide is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction .
Biology: The compound has applications in biological research, especially in studies involving mitochondrial targeting. Phosphonium salts are known to accumulate in mitochondria, making them useful tools for studying mitochondrial function and dynamics .
Medicine: In medicine, 4-(Bromomethyl)benzylphosphonium bromide is explored for its potential use in drug delivery systems. Its ability to target mitochondria can be leveraged to deliver therapeutic agents directly to the mitochondria, enhancing the efficacy of treatments for mitochondrial diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)benzylphosphonium bromide involves its interaction with biological membranes, particularly the mitochondrial membrane. The phosphonium group facilitates the accumulation of the compound in the mitochondria due to the negative membrane potential. Once inside the mitochondria, the compound can interact with mitochondrial proteins and lipids, affecting mitochondrial function and dynamics .
Comparación Con Compuestos Similares
- 4-(Methyl)benzylphosphonium bromide
- 4-(Chloromethyl)benzylphosphonium bromide
- 4-(Iodomethyl)benzylphosphonium bromide
Comparison: Compared to its analogs, 4-(Bromomethyl)benzylphosphonium bromide is unique due to its specific reactivity and stability. The bromomethyl group provides a balance between reactivity and stability, making it suitable for a wide range of applications. In contrast, the chloromethyl and iodomethyl analogs may exhibit different reactivity profiles, affecting their suitability for certain reactions .
Propiedades
Fórmula molecular |
C26H24Br2P+ |
|---|---|
Peso molecular |
527.2 g/mol |
Nombre IUPAC |
[4-(bromomethyl)phenyl]methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1; |
Clave InChI |
KUXBEOGHKWNPTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B15077416.png)
![(5E)-5-(4-propoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077417.png)
![isobutyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077431.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15077436.png)

![2-(4-Chlorophenyl)-7-methoxy-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15077452.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15077455.png)


![3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B15077462.png)

![Benzene, [(4-methyl-3-pentenyl)oxy]-](/img/structure/B15077482.png)
